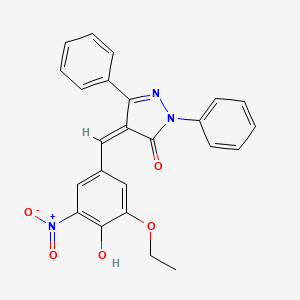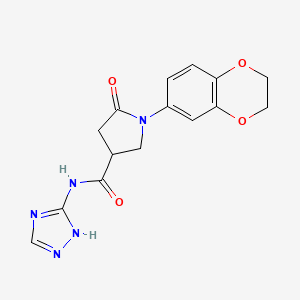![molecular formula C22H37N3O2 B6059537 1-{3-[(cyclohexylamino)methyl]phenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6059537.png)
1-{3-[(cyclohexylamino)methyl]phenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3-[(cyclohexylamino)methyl]phenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol, also known as carvedilol, is a medication primarily used to treat high blood pressure, heart failure, and left ventricular dysfunction. It belongs to a group of drugs called beta-blockers, which work by blocking the effects of adrenaline on the heart and blood vessels.
Mecanismo De Acción
Carvedilol works by blocking the beta-adrenergic receptors in the heart and blood vessels. This results in a decrease in heart rate and blood pressure, as well as a reduction in the workload on the heart. Carvedilol also has alpha-adrenergic blocking activity, which may further contribute to its antihypertensive effects.
Biochemical and Physiological Effects:
In addition to its cardiovascular effects, 1-{3-[(cyclohexylamino)methyl]phenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol has been shown to have effects on other systems in the body. It has been found to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Carvedilol has also been shown to improve insulin sensitivity and reduce inflammation in patients with type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carvedilol has several advantages as a research tool, including its well-established pharmacological profile and availability as a commercial medication. However, it also has limitations, including its relatively low potency and selectivity for beta-adrenergic receptors compared to other beta-blockers.
Direcciones Futuras
Future research on 1-{3-[(cyclohexylamino)methyl]phenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol may focus on its potential therapeutic applications in other diseases, such as neurodegenerative disorders and diabetes. Additionally, further studies may investigate the mechanisms underlying 1-{3-[(cyclohexylamino)methyl]phenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol's cardioprotective effects and its potential use in combination with other medications for the treatment of cardiovascular disease.
Métodos De Síntesis
Carvedilol can be synthesized using a multi-step process starting from 3-(tert-butoxycarbonylamino)-4-hydroxybenzoic acid. The first step involves the protection of the hydroxyl group using a tert-butyldimethylsilyl (TBDMS) group. This is followed by the conversion of the carboxylic acid group to a benzyl ester using benzyl chloroformate. The benzyl group is then removed using palladium on carbon in the presence of hydrogen gas. The resulting compound is then reacted with 3-chloro-1-(cyclohexylmethyl)benzene in the presence of a base to yield the desired product.
Aplicaciones Científicas De Investigación
Carvedilol has been extensively studied for its therapeutic potential in various cardiovascular diseases, including hypertension, heart failure, and myocardial infarction. It has been shown to improve left ventricular function and reduce mortality in patients with heart failure. Carvedilol has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its cardioprotective effects.
Propiedades
IUPAC Name |
1-[3-[(cyclohexylamino)methyl]phenoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37N3O2/c1-2-24-11-13-25(14-12-24)17-21(26)18-27-22-10-6-7-19(15-22)16-23-20-8-4-3-5-9-20/h6-7,10,15,20-21,23,26H,2-5,8-9,11-14,16-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRBVXFUTRURKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COC2=CC=CC(=C2)CNC3CCCCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-[(Cyclohexylamino)methyl]phenoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(ethylamino)sulfonyl]phenyl}-5-[(2-nitrophenoxy)methyl]-2-furamide](/img/structure/B6059455.png)


![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-propylurea](/img/structure/B6059484.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B6059490.png)
![3-(2-methyl-1H-imidazol-1-yl)-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}propanamide](/img/structure/B6059513.png)
![N-ethyl-N-methyl-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B6059534.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N,3-dimethyl-2-thiophenecarboxamide](/img/structure/B6059540.png)
![3-(benzyloxy)-1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B6059551.png)
![({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}amine](/img/structure/B6059554.png)

methanone](/img/structure/B6059563.png)

![2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}ethanol](/img/structure/B6059570.png)